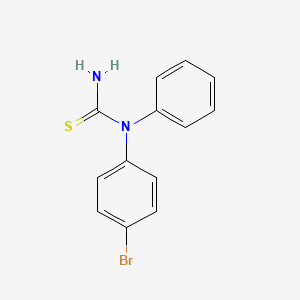

Thiourea, N-(4-bromophenyl)-N'-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Thiourea, N-(4-bromophenyl)-N’-phenyl-” is a chemical compound with the linear formula C7H7BrN2S . It is a member of thioureas . The molecule exists in the thioamide form .

Synthesis Analysis

The synthesis of thioureas, ureas, and guanidines has been achieved through solid-state mechanochemical ball milling . This method enables the quantitative synthesis of these compounds without using bulk solvents and the generation of byproducts .Molecular Structure Analysis

The molecular structure of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” consists of two planar parts, the thiophene ring including all substituents and the benzene ring including the respective substituents as well as the thione group .Chemical Reactions Analysis

The combination of Lewis base and Lewis acid can passivate Pb. 2+ and PbX. 3-antisite defects, enlarge perovskite grain size . The in situ Raman monitoring of a 1:2 mixture of 26 and 4-bromoaniline, which results in the formation of symmetrical bis(4-bromophenyl)thiourea 28d revealed thiocarbamoyl benzotriazole 27d as the reactive intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” include a molecular weight of 231.115 . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the retrieved papers .科学的研究の応用

Synthesis and Characterization

Thiourea derivatives, including N-(4-bromophenyl)-N'-phenyl-thiourea, are pivotal in organic chemistry due to their versatile applications. Their synthesis and characterization have been a subject of significant interest. For instance, a study involved the synthesis and detailed spectroscopic analysis (FTIR, FT-Raman, NMR) of a novel thiourea derivative, emphasizing its potential in drug development, especially as an analgesic (Menon et al., 2018). Another research focused on green synthesis approaches for thiourea derivatives, highlighting their importance in medicinal chemistry due to their wide range of biological activities (Kumavat et al., 2013).

Biological and Pharmacological Activities

Thiourea derivatives exhibit significant biological and pharmacological activities. For example, certain derivatives have been identified for their antibacterial and antifungal properties, offering a new class of broad-spectrum agents (Abbas et al., 2013). Furthermore, the potential of thiourea compounds in modulating zebrafish development, particularly influencing retinoic acid and IGF signaling, has been explored, suggesting caution in embryogenesis studies (Bohnsack et al., 2011).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of thiourea derivatives reveal their significance in synthesizing complex molecules. A study demonstrated the use of thiourea as an α-bromination shuttle in synthesizing phenylthiazolamines, showcasing a method that highlights the reagent's utility in facilitating complex synthetic pathways (Roslan et al., 2017).

Environmental and Analytical Applications

The role of thiourea derivatives extends to environmental and analytical chemistry. For example, their use in the oxidative determination with potassium bromate showcases the analytical application of thioureas, underlining their importance beyond biological activities (Singh et al., 1965).

将来の方向性

The future directions of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” research could involve further exploration of its synthesis methods, particularly in the context of mechanochemical synthesis . Additionally, its potential applications in the development of perovskite solar cells could be further investigated .

特性

IUPAC Name |

1-(4-bromophenyl)-1-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16(13(15)17)11-4-2-1-3-5-11/h1-9H,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFLSJISPDSBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-(4-bromophenyl)-N'-phenyl- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)

![(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2649438.png)

![5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2649442.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2649452.png)

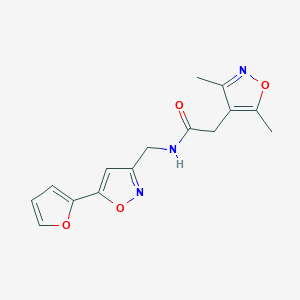

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2649454.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2649455.png)

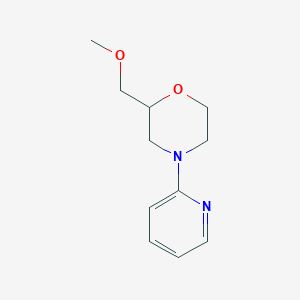

![6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2649456.png)